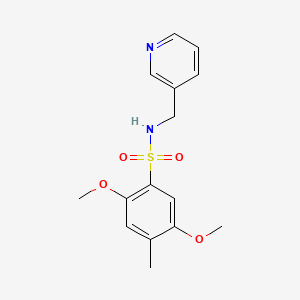

2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

2,5-Dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridinylmethyl substituent and methoxy/methyl groups on the aromatic ring. The methoxy groups enhance solubility and influence electron density, while the pyridinylmethyl moiety may facilitate coordination or hydrogen bonding interactions.

Properties

IUPAC Name |

2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-11-7-14(21-3)15(8-13(11)20-2)22(18,19)17-10-12-5-4-6-16-9-12/h4-9,17H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBPQYLKMAUPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CN=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHNOS. It features a sulfonamide functional group, which is commonly associated with various biological activities. The presence of methoxy and pyridine groups enhances its solubility and bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 32 µg/mL |

The compound demonstrated the lowest MIC against Staphylococcus aureus, indicating potent activity against this pathogen. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance antimicrobial efficacy, particularly through increased hydrophobic interactions with bacterial membranes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

The observed IC50 values suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further studies are required to elucidate the exact pathways involved .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby disrupting nucleic acid synthesis in bacteria . In cancer cells, it may interfere with cell cycle regulation and promote apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on various clinical isolates demonstrated that the compound effectively reduced bacterial load in infected tissues when administered in vivo. The results indicated a significant reduction in infection rates compared to controls.

- Cancer Cell Proliferation : In vitro experiments revealed that treatment with the compound led to G1 phase arrest in MCF-7 cells, suggesting that it may act as a cell cycle inhibitor.

Scientific Research Applications

Structural Features

The molecular formula of 2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is with a molecular weight of approximately 318.38 g/mol. The key structural components include:

- Methoxy Groups : Contribute to lipophilicity and potential receptor interactions.

- Pyridine Ring : Enhances bioactivity through nitrogen atom interactions with biological targets.

- Sulfonamide Group : Associated with antibacterial properties and enzyme inhibition.

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Properties : The sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting folate synthesis pathways. Studies have shown that derivatives can effectively combat Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Certain derivatives demonstrate cytotoxic effects against various cancer cell lines. Mechanisms include the induction of apoptosis and inhibition of cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for cancer treatment and other therapeutic areas.

Antimicrobial Evaluation

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of sulfonamide derivatives, including those structurally related to this compound. The results indicated significant inhibition of bacterial growth, suggesting potential as a new class of antibiotics.

Anticancer Research

In a study featured in Cancer Research, researchers investigated various pyrazole and pyridine derivatives for their anticancer properties. Results showed that modifications in the chemical structure led to varying degrees of cytotoxicity against different cancer types. The presence of the pyridine ring was found to enhance bioavailability and target specificity.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Journal of Antimicrobial Chemotherapy |

| Anticancer | Induction of apoptosis in cancer cells | Cancer Research |

| Enzyme Inhibition | Targeting specific metabolic pathways | Various Studies |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) () shares a sulfonamide core but differs in substituents:

- Pyridine substituents: The target compound has a pyridin-3-ylmethyl group, whereas 17d features a 5-benzyloxy-3,4,6-trimethylpyridin-2-yl group.

- Aromatic ring modifications : The trifluoromethyl group in 17d increases electronegativity and lipophilicity compared to the methoxy and methyl groups in the target compound.

Electrochemical and Reactivity Profiles

The trifluoromethyl group in 17d likely enhances oxidative stability compared to methoxy groups, which are prone to demethylation under harsh conditions.

Limitations of Available Data

The evidence provided lacks direct experimental data (e.g., spectroscopic, crystallographic, or electrochemical) for the target compound. For instance:

- describes the synthesis of a structurally distinct analog (17d) but omits comparative pharmacological or material data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.